molecular formula C10H7ClN2S B1350458 5-(4-Chlorophenyl)-2-pyrimidinethiol CAS No. 31408-24-9

5-(4-Chlorophenyl)-2-pyrimidinethiol

Cat. No.: B1350458
CAS No.: 31408-24-9
M. Wt: 222.69 g/mol
InChI Key: TWTICSLSIMZTBQ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-pyrimidinethiol is a heterocyclic compound that features a pyrimidine ring substituted with a thiol group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-pyrimidinethiol typically involves the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-pyrimidinethiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-pyrimidinethiol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiol group. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-2-pyrimidinethiol is unique due to its specific combination of a pyrimidine ring with a thiol group and a 4-chlorophenyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-(4-chlorophenyl)-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2S/c11-9-3-1-7(2-4-9)8-5-12-10(14)13-6-8/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTICSLSIMZTBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=S)N=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377376
Record name 5-(4-chlorophenyl)-2-pyrimidinethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31408-24-9
Record name 5-(4-Chlorophenyl)-2(1H)-pyrimidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31408-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-chlorophenyl)-2-pyrimidinethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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